An In-depth Technical Guide on (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid for Researchers and Drug Development Professionals
An In-depth Technical Guide on (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid for Researchers and Drug Development Professionals
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (CAS No. 1221823-69-3) is a specialized organoboron compound with significant potential in the fields of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical Properties
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is a white to off-white solid organic compound.[1] Its structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxyphenylmethyl group. This unique combination of functional groups imparts specific reactivity and potential for diverse chemical transformations. Due to the presence of the boronic acid and hydroxyl moieties, it is expected to be soluble in polar organic solvents and sparingly soluble in water.[1]
Table 1: Chemical and Physical Properties of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 1221823-69-3 | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₃BO₃ | [2][3] |
| Molecular Weight | 228.05 g/mol | [2] |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [3][4] |
| Storage Temperature | Room temperature (in an inert atmosphere) or -20°C | [2][3] |
Spectroscopic Characterization
While specific spectroscopic data for (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is not widely published, characterization would typically involve the following techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the types of carbon atoms present.
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IR (Infrared) Spectroscopy: To identify the functional groups, particularly the O-H and B-O stretches.
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MS (Mass Spectrometry): To confirm the molecular weight and fragmentation pattern.
Synthesis and Experimental Protocols
The synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is not extensively detailed in publicly available literature. However, general methods for the synthesis of arylboronic acids can be adapted. A common approach involves the reaction of a corresponding aryl halide with a diboron reagent in the presence of a palladium catalyst (Miyaura borylation).
A plausible synthetic route is outlined below:
Caption: General synthetic workflow for arylboronic acids.
A detailed, generalized experimental protocol for a similar transformation is as follows:
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Protection of the Starting Material: If starting from a reactive aldehyde, it should be protected, for example, by forming a cyclic acetal using ethylene glycol and an acid catalyst.
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Grignard Reagent Formation: The protected aryl halide is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the Grignard reagent.
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Borylation: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous ether solvent at low temperature (e.g., -78 °C).
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Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid to yield the boronic acid.
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Grignard Addition to the Aldehyde: The protected boronic acid is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the secondary alcohol.
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Deprotection and Purification: The protecting group is removed under acidic conditions, and the final product is purified, typically by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Arylboronic acids are crucial building blocks in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is a powerful tool for the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).
While specific applications of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid are not widely documented, its structure suggests several potential uses:
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Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of novel drug candidates. The boronic acid moiety allows for coupling with various aryl or heteroaryl halides, while the hydroxyl group provides a site for further functionalization.
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Enzyme Inhibitors: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The specific structure of this compound could be tailored to target various enzymes implicated in disease pathways.
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Prodrug Design: The hydroxyl group could be used to attach a promoiety, allowing the compound to be used in prodrug strategies to improve pharmacokinetic properties.
Caption: Role in Drug Discovery Logic.
Signaling Pathways
The direct interaction of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid with specific signaling pathways has not been reported. However, as a versatile synthetic building block, it can be used to synthesize molecules that target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, molecules synthesized using this boronic acid could potentially inhibit kinases, proteases, or other key enzymes in cellular signaling cascades.
Handling and Storage
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere.[3] For long-term storage, temperatures of -20°C are advised.[2]
Safety Information
The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3] Appropriate precautionary measures should be taken during handling and disposal.[3]

